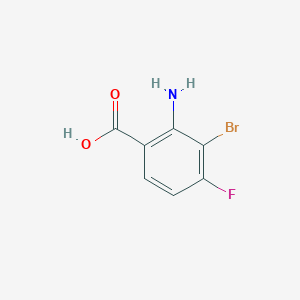

2-Amino-3-bromo-4-fluorobenzoic acid

Description

BenchChem offers high-quality 2-Amino-3-bromo-4-fluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-bromo-4-fluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-bromo-4-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBJQSBNPYBYBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)N)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Physicochemical Profiling of 2-Amino-3-bromo-4-fluorobenzoic Acid: A Strategic Building Block in Medicinal Chemistry

Executive Summary

In modern drug discovery, the strategic decoration of aromatic scaffolds with halogens is a fundamental tactic for optimizing pharmacokinetics and target binding. 2-Amino-3-bromo-4-fluorobenzoic acid (CAS: 1453798-39-4) represents a highly functionalized anthranilic acid derivative that serves as a premium intermediate for synthesizing complex heterocyclic pharmacophores, such as quinazolines and kinase inhibitors.

As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a finely tuned physicochemical system. The precise arrangement of an ortho-amino group, a meta-bromine, and a para-fluorine relative to the carboxylic acid creates a unique electronic topology. This whitepaper deconstructs the physicochemical properties of this compound, explains the causality behind its behavior in biological and synthetic environments, and provides validated protocols for its characterization and application.

Structural & Physicochemical Profiling

To predict how 2-Amino-3-bromo-4-fluorobenzoic acid will behave in physiological environments or during formulation, we must first establish its quantitative physicochemical baseline. The table below synthesizes its core metrics, contrasting empirical data with predictive models derived from its parent structure, anthranilic acid [1][4].

Table 1: Quantitative Physicochemical Data

| Property | Value | Causality / Mechanistic Origin |

| Molecular Formula | C₇H₅BrFNO₂ | Core anthranilic acid scaffold with dual halogenation. |

| Molecular Weight | 234.02 g/mol | Optimal for fragment-based drug design (FBDD) (MW < 300). |

| LogP (Octanol/Water) | ~2.36 | Driven by the lipophilic contributions of Br (+0.86) and F (+0.14) overcoming the polarity of the zwitterionic core. |

| Topological Polar Surface Area (TPSA) | 63.3 Ų | Contributed entirely by the -COOH and -NH₂ moieties; highly favorable for membrane permeability. |

| pKa₁ (Carboxylic Acid) | ~1.5 – 1.8 (Est.) | Lower than unsubstituted anthranilic acid (2.14) due to the strong electron-withdrawing inductive effects (-I) of the adjacent halogens. |

| pKa₂ (Conjugate Acid of Amine) | < 1.0 (Est.) | The amine is a remarkably weak base; the electron-withdrawing halogens and the ortho-carboxyl group severely deplete nitrogen lone-pair availability. |

Mechanistic Insights: The Halogen Effect

The true value of 2-Amino-3-bromo-4-fluorobenzoic acid lies in the orthogonal reactivity and biological utility of its two halogens.

The Fluorine Effect (C4 Position)

The incorporation of fluorine at the C4 position is a classic metabolic blockade strategy. In biological systems, the para-position of anilines is highly susceptible to cytochrome P450-mediated oxidation. As established by Purser et al. in their seminal review on fluorine in medicinal chemistry [2], the high electronegativity and small Van der Waals radius of fluorine (1.47 Å) allow it to mimic hydrogen while drastically increasing the oxidation potential of the ring. This prevents rapid clearance while simultaneously lowering the pKa of the adjacent carboxylic acid, ensuring the molecule remains ionized and soluble in intestinal fluids.

The Bromine Effect (C3 Position)

While fluorine modulates metabolism, the C3-bromine serves a dual purpose: it acts as a synthetic handle and a structural anchor. In target binding, bromine exhibits a phenomenon known as Halogen Bonding . Because bromine is highly polarizable, its electron density is drawn toward the electron-deficient aromatic ring, leaving a region of positive electrostatic potential (a "σ-hole") on the outermost surface of the halogen [3]. This σ-hole can form highly directional, non-covalent bonds with Lewis bases (e.g., backbone carbonyls in a kinase hinge region), significantly driving target affinity.

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to confirm causality and data accuracy.

Protocol 1: Potentiometric Determination of pKa via Yasuda-Shedlovsky Extrapolation

Because 2-Amino-3-bromo-4-fluorobenzoic acid has a LogP of 2.36, its aqueous solubility at low pH (where the carboxylic acid is protonated) is insufficient for standard aqueous titration. We must use a cosolvent system to ensure homogeneous equilibrium.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 2.0 mg of the compound and dissolve it in a series of methanol/water mixtures (e.g., 30%, 40%, 50%, and 60% w/w methanol) containing 0.15 M KCl to maintain constant ionic strength.

-

Standardization: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a constant 25.0 ± 0.1 °C.

-

Titration: Titrate each solution with standardized 0.1 M KOH. Causality check: The use of KOH rather than NaOH prevents the precipitation of poorly soluble sodium salts of the anthranilate.

-

Data Plotting (Self-Validation): Extract the apparent pKa (psKa) from the half-equivalence point of each titration curve.

-

Yasuda-Shedlovsky Extrapolation: Plot the psKa + log[H₂O] against the reciprocal of the dielectric constant (1/ε) of the respective solvent mixtures. The y-intercept of this linear regression yields the true aqueous pKa.

Potentiometric workflow for determining aqueous pKa via Yasuda-Shedlovsky extrapolation.

Protocol 2: Chemoselective Suzuki-Miyaura Cross-Coupling

The synthetic utility of this molecule relies on chemoselectivity. The C-Br bond dissociation energy is significantly lower than that of the C-F bond. Therefore, Palladium(0) will oxidatively add exclusively to the C3-Br position, leaving the C4-F intact.

Step-by-Step Methodology:

-

Reagent Assembly: In an oven-dried Schlenk flask, combine 2-Amino-3-bromo-4-fluorobenzoic acid (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Causality check: The bidentate dppf ligand is chosen because its large bite angle accelerates the reductive elimination step, minimizing protodeboronation side reactions.

-

Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and water. Degas the mixture via three freeze-pump-thaw cycles. Oxygen must be excluded to prevent the homocoupling of the boronic acid.

-

Reaction Execution: Heat the mixture to 90 °C for 12 hours under a nitrogen atmosphere.

-

Validation: Monitor via LC-MS. The disappearance of the m/z 234/236 doublet (characteristic 1:1 bromine isotope pattern) and the appearance of the coupled product mass validates strictly regioselective C-C bond formation.

Synthetic workflow of 2-Amino-3-bromo-4-fluorobenzoic acid into a kinase inhibitor scaffold.

Conclusion

2-Amino-3-bromo-4-fluorobenzoic acid is a masterclass in rational chemical design. Its properties are not random; they are the direct consequence of precise halogen placement. The fluorine ensures metabolic stability and modulates the pKa [2], while the bromine provides a highly reactive synthetic handle and a powerful σ-hole for halogen bonding [3]. By understanding the causality behind these physicochemical properties, researchers can deploy this building block with surgical precision in the development of next-generation therapeutics.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330 (2008).[Link]

-

Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. "The halogen bond." Chemical Reviews, 116(4), 2478-2601 (2016).[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 227, Anthranilic Acid." PubChem,[Link]

2-Amino-3-bromo-4-fluorobenzoic acid molecular structure and stability

Molecular Structure, Synthesis Strategy, and Stability Profile

Part 1: Executive Summary

2-Amino-3-bromo-4-fluorobenzoic acid (CAS: 201932-52-1) is a highly specialized intermediate used in the synthesis of heterocyclic pharmaceutical agents, particularly quinazoline-based kinase inhibitors and indole derivatives.[1] Its structure—a benzoic acid core decorated with an amino group at position 2, a bromine atom at position 3, and a fluorine atom at position 4—presents unique synthetic and stability challenges.

The "sandwiched" position of the bromine atom (C3) between the amino (C2) and fluoro (C4) groups creates significant steric crowding. This 1,2,3,4-substitution pattern prevents standard electrophilic aromatic substitution routes (which favor the less hindered C5 position) and necessitates directed synthesis via oxidative cleavage of isatin precursors. This guide details the structural implications, the requisite synthetic pathways to ensure regiochemical purity, and the stability protocols necessary to prevent spontaneous decarboxylation.

Part 2: Molecular Architecture & Physicochemical Profile[1]

Structural Analysis

The molecule exhibits a dense electron-withdrawing environment balanced by the electron-donating amino group.[1]

-

Ortho-Effect & Hydrogen Bonding: The C2-amino group forms an intramolecular hydrogen bond with the C1-carbonyl oxygen.[1] This locks the carboxyl group into a pseudo-cyclic conformation, slightly increasing the acidity of the proton compared to unsubstituted benzoic acid.

-

Steric Strain (The "Buttressing Effect"): The C3-bromine atom is sterically bulky (Van der Waals radius ~1.85 Å).[1] It interacts repulsively with the C2-amino group and the C4-fluorine atom.[1] This "buttressing" effect can distort the planarity of the benzene ring, making the amino group less conjugated and potentially more nucleophilic than in less crowded analogues.

-

Electronic Push-Pull:

Key Physicochemical Properties[2]

| Property | Value / Description | Note |

| CAS Number | 201932-52-1 | Specific to 3-Br, 4-F isomer.[1] |

| Molecular Formula | C₇H₅BrFNO₂ | MW: 233.02 g/mol |

| Appearance | Off-white to beige crystalline solid | Darkens upon oxidation (air/light).[1] |

| Predicted pKa | ~2.5 - 3.0 (COOH) | Lower than benzoic acid (4.[1]2) due to F/Br induction. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor solubility in water; soluble in alkaline aq. media. |

| Melting Point | >180°C (Dec.) | Prone to thermal decarboxylation near MP. |

Part 3: Synthesis & Impurity Profiling[1]

The Regioselectivity Challenge

Direct bromination of 2-amino-4-fluorobenzoic acid using

-

Result of Direct Bromination: >90% 2-amino-5-bromo-4-fluorobenzoic acid (Incorrect Isomer).[1]

The Authoritative Route: Isatin Oxidative Cleavage

To secure the bromine at C3, the benzene ring substitution pattern must be established before the formation of the benzoic acid. The industry-standard approach utilizes the oxidative cleavage of 7-bromo-6-fluoroisatin .[1]

Reaction Scheme (DOT Visualization)

Caption: Figure 1. Regioselective synthesis via the Isatin pathway, ensuring the C3-bromo position is locked prior to ring opening.[1]

Detailed Protocol (Isatin Oxidation)

This protocol is adapted for high-purity generation of anthranilic acids from isatins [1, 4].[1]

-

Preparation : Suspend 7-bromo-6-fluoroisatin (1.0 eq) in 2N NaOH (10 vol). Cool to 0–5°C.

-

Oxidation : Slowly add 30%

(1.2 eq) dropwise. Maintain temperature <20°C to prevent over-oxidation (tar formation).-

Mechanism: Nucleophilic attack of hydroperoxide anion on the C3 carbonyl of isatin, followed by acyl migration and ring opening.

-

-

Workup : Stir at room temperature for 2–4 hours until the red/orange isatin color fades to pale yellow.

-

Isolation : Quench excess peroxide with

. Acidify carefully with conc. HCl to pH 3–4.-

Critical Step: Do not acidify below pH 2 rapidly, as this can trap inorganic salts or promote decarboxylation if the solution is hot.

-

-

Purification : Filter the precipitate. Wash with cold water. Recrystallize from Ethanol/Water (1:1) if necessary.

Impurity Profile

| Impurity Type | Origin | Control Strategy |

| Isomer: 5-Bromo | Contamination in starting aniline | QC starting material by GC-MS.[1] |

| Decarboxylated | Thermal degradation (3-bromo-4-fluoroaniline) | Avoid drying >60°C; monitor by HPLC.[1] |

| Oxidized Dimer | Azo/Azoxy coupling of aniline amine | Store under inert gas; protect from light. |

Part 4: Stability & Degradation Mechanisms[1]

Thermal Decarboxylation

Anthranilic acids are inherently unstable towards heat. The mechanism involves the protonated acid form. The electron-withdrawing fluorine and bromine atoms at C3/C4 inductively stabilize the intermediate carbanion/transition state, theoretically lowering the activation energy for decarboxylation compared to unsubstituted anthranilic acid.[1]

Decarboxylation Pathway [1][2]

Caption: Figure 2. Thermal decarboxylation mechanism. The reaction is irreversible and accelerated by acidic pH and high temperature.

Handling & Storage Guidelines

-

Temperature : Store at -20°C for long-term; +2°C to +8°C for active use.

-

Atmosphere : Hygroscopic. Store under Nitrogen or Argon.

-

Light : Photosensitive.[3] Amber vials are mandatory to prevent oxidation of the amino group to colored diazo species ("browning").

-

Solution Stability : Unstable in acidic solution (pH < 2) over time due to decarboxylation. Stable in neutral/basic buffers for <24 hours.

Part 5: Analytical Characterization

HPLC Method (System Suitability)

Standard reverse-phase conditions are effective.[1]

-

Column : C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.[1]

-

Mobile Phase A : 0.1% Formic Acid in Water.

-

Mobile Phase B : Acetonitrile.

-

Gradient : 5% B to 95% B over 15 minutes.

-

Detection : UV at 254 nm (aromatic) and 300 nm (aniline absorption).

-

Retention Order :

-

Solvent Front

-

Product (COOH is polar)

-

Decarboxylated impurity (Aniline is less polar in acidic MP)

-

Isatin precursor (if unreacted)

-

NMR Expectations (DMSO-d6)

-

¹H NMR :

-

¹⁹F NMR : Single peak, typically around -100 to -120 ppm (Ar-F).[1]

References

-

ChemicalBook . 2-Amino-4-bromo-3-fluorobenzoic acid synthesis. (Analogous synthesis route via Isatin). Retrieved from .

-

Organic Syntheses . 2-Amino-3-fluorobenzoic acid. Org. Synth. 2005, 82, 64. (Methodology for peroxide oxidation of fluoroisatins). Retrieved from .

-

PubChem . 2-Amino-3-bromo-4-fluorobenzoic acid (CID 19612013).[1] National Library of Medicine. Retrieved from .

-

Wolf, C. et al. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids. J. Org.[4] Chem., 2006, 71, 3270-3273.[1][4] (Discussion on regiochemistry of bromobenzoic acids). Retrieved from .

-

BenchChem . Synthesis routes of 2-Amino-3-fluorobenzoic acid. (Process safety for fluorinated anthranilic acids). Retrieved from .

Sources

An In-depth Technical Guide on the pKa Values and Ionization of 2-Amino-3-bromo-4-fluorobenzoic acid

Executive Summary

The ionization behavior of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its solubility, permeability, and ultimately, its pharmacokinetic profile. This guide provides a comprehensive analysis of 2-amino-3-bromo-4-fluorobenzoic acid, a substituted anthranilic acid derivative of interest in medicinal chemistry. We will explore the theoretical underpinnings of its acidity and basicity, predict its acid dissociation constants (pKa values), provide detailed experimental protocols for their determination, and discuss the critical implications of its ionization state on key physicochemical properties. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this molecule's behavior in solution.

Theoretical Framework: The Influence of Molecular Structure on Ionization

2-Amino-3-bromo-4-fluorobenzoic acid is an amphoteric molecule, possessing both a weakly acidic carboxylic acid group (-COOH) and a weakly basic amino group (-NH2). Its ionization behavior is governed by the interplay of these groups with the aromatic ring and its halogen substituents.

-

The Carboxylic Acid Group (pKa₁): The acidity of the carboxylic acid is enhanced by electron-withdrawing groups (EWGs) on the benzene ring.[1][2][3] These groups stabilize the resulting carboxylate anion through inductive effects (-I) and/or resonance effects (-M), thereby facilitating proton donation.[1][2] In this molecule, the bromo and fluoro substituents are both EWGs, which are expected to lower the pKa of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2).

-

The Amino Group (pKa₂): The basicity of the amino group is attributed to the lone pair of electrons on the nitrogen atom. Aromatic amines like aniline are significantly weaker bases (pKa of conjugate acid ≈ 4.6) than aliphatic amines because the nitrogen lone pair is delocalized into the aromatic π-system, making it less available for protonation.[4][5][6] Electron-withdrawing substituents further decrease the electron density on the nitrogen, reducing the basicity of the amino group.[6][7][8] Conversely, electron-donating groups (EDGs) increase basicity.[5][6]

The following diagram illustrates the electronic effects of the substituents on the ionization centers of the molecule.

Caption: Electronic effects of substituents on the acidic and basic centers.

Estimation of pKa Values

While experimental determination is the gold standard, we can estimate the pKa values by considering the effects of each substituent relative to the parent molecules, benzoic acid and aniline.

| Compound | Functional Group | pKa (at 25°C) | Reference |

| Benzoic Acid | Carboxylic Acid | 4.20 | [9] |

| 3-Bromobenzoic Acid | Carboxylic Acid | 3.86 | [10][11] |

| 4-Fluorobenzoic Acid | Carboxylic Acid | 4.14 - 4.15 | [12][13][14] |

| Aniline | Amino (Conjugate Acid) | 4.60 - 4.63 | [4][15][16][17] |

| Anthranilic Acid (2-Aminobenzoic acid) | Carboxylic Acid (pKa₁) | ~2.17 | [18] |

| Amino (pKa₂) | ~4.85 | [18] | |

| Predicted: 2-Amino-3-bromo-4-fluorobenzoic acid | Carboxylic Acid (pKa₁) | < 3.0 | Estimated |

| Amino (pKa₂) | < 2.0 | Estimated |

Rationale for Predictions:

-

pKa₁ (Carboxylic Acid): The parent, anthranilic acid, has a pKa₁ of approximately 2.17.[18] The addition of two strong electron-withdrawing groups (bromo and fluoro) will further stabilize the carboxylate anion, leading to a significant increase in acidity. Therefore, a pKa₁ value below 3.0 is a reasonable estimation.

-

pKa₂ (Amino Group): The amino group in anthranilic acid (pKa₂ ~4.85) is slightly more basic than in aniline, which is an exception to the typical ortho-effect.[9][18] However, the potent electron-withdrawing inductive effects of the bromo and fluoro substituents, in addition to the electron-withdrawing nature of the carboxyl group, will drastically reduce the electron density on the amino nitrogen. This will markedly decrease its basicity, leading to a predicted pKa₂ well below 2.0.

Experimental Determination of pKa

Accurate pKa determination is crucial. Potentiometric titration and UV-Vis spectrophotometry are two robust, commonly employed methods.[19][20][21]

Protocol 1: Potentiometric Titration

This method involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added.[22][23] The pKa is determined from the inflection point of the resulting titration curve.[22][24]

Methodology:

-

Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[22]

-

Sample Preparation: Prepare a solution of 2-amino-3-bromo-4-fluorobenzoic acid (e.g., 1-5 mM) in a suitable solvent system. Due to the compound's likely low aqueous solubility, a co-solvent system (e.g., methanol/water or DMSO/water) may be necessary.

-

Ionic Strength Adjustment: Maintain a constant ionic strength throughout the titration by adding a background electrolyte like 0.15 M KCl.[22] This minimizes changes in activity coefficients.

-

Titration:

-

To determine pKa₁, titrate the sample solution with a standardized solution of NaOH (e.g., 0.1 M).

-

To determine pKa₂, first, acidify the sample solution with a standardized HCl solution to a pH below the estimated pKa₂ (e.g., pH ~1.0), then titrate with standardized NaOH.

-

-

Data Acquisition: Record the pH value after each incremental addition of the titrant, allowing the solution to equilibrate.

-

Analysis: Plot pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[22]

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: UV-Vis Spectrophotometry

This method is ideal for compounds with a chromophore near the ionization center, as the UV-Vis absorbance spectrum will change with pH.[25][26]

Methodology:

-

Spectral Acquisition:

-

Record the UV-Vis spectrum of the compound in a highly acidic solution (e.g., 0.1 M HCl) to obtain the spectrum of the fully protonated species.

-

Record the spectrum in a highly basic solution (e.g., 0.1 M NaOH) to obtain the spectrum of the fully deprotonated species.

-

-

Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa ranges.

-

Sample Measurement: Prepare solutions of the compound at a constant concentration in each buffer and record their UV-Vis spectra.[26]

-

Data Analysis:

-

Select an analytical wavelength where the absorbance difference between the acidic and basic forms is maximal.[26]

-

Plot absorbance at this wavelength versus pH. The resulting sigmoidal curve will have an inflection point equal to the pKa.

-

The pKa can be calculated using the following equation: pKa = pH + log[(A - Aᵢ) / (Aᵤ - A)] where A is the absorbance at a given pH, Aᵢ is the absorbance of the ionized species, and Aᵤ is the absorbance of the un-ionized species.

-

Ionization Profile and Impact on Physicochemical Properties

The ionization state of 2-amino-3-bromo-4-fluorobenzoic acid is pH-dependent. Understanding this relationship is critical for predicting its behavior in different physiological environments.[27]

-

At pH < pKa₂: The molecule will be predominantly in its cationic form (protonated amino group, neutral carboxylic acid).

-

At pKa₂ < pH < pKa₁: The molecule will exist primarily as the neutral zwitterion (protonated amino group, deprotonated carboxylate).

-

At pH > pKa₁: The molecule will be in its anionic form (neutral amino group, deprotonated carboxylate).

Caption: pH-dependent ionization states of the molecule.

This ionization profile directly impacts key drug-like properties:

-

Solubility: The charged (cationic and anionic) forms of a drug are generally much more water-soluble than the neutral form.[28][29][30] Therefore, 2-amino-3-bromo-4-fluorobenzoic acid is expected to exhibit its lowest aqueous solubility at the isoelectric point (pI), which is the pH where the net charge is zero, and higher solubility at pH values far from the pI.

-

Lipophilicity (LogD): Lipophilicity is a measure of a compound's ability to partition between a lipid and an aqueous phase. The partition coefficient (LogP) describes this for the neutral species, while the distribution coefficient (LogD) is pH-dependent and accounts for all ionic species.[27][31][32] For an amphoteric compound, LogD will be maximal near the pI (where the neutral zwitterion dominates) and will decrease as the pH moves away from the pI and the molecule becomes more ionized and water-soluble.[32][33][34]

-

Permeability: According to the pH-partition hypothesis, only the neutral form of a drug can passively diffuse across biological membranes.[35] Therefore, oral absorption and transport across the blood-brain barrier would be favored at a pH where the neutral zwitterionic form is most prevalent.

Conclusion

2-Amino-3-bromo-4-fluorobenzoic acid is an amphoteric compound with two distinct ionization centers. The presence of strong electron-withdrawing bromo and fluoro substituents is predicted to significantly increase the acidity of the carboxylic acid group (pKa₁ < 3.0) and decrease the basicity of the amino group (pKa₂ < 2.0). This ionization behavior dictates the molecule's charge state across different pH environments, which in turn governs its solubility, lipophilicity, and permeability. Accurate experimental determination of its pKa values via methods such as potentiometric titration or UV-Vis spectrophotometry is an indispensable step in its evaluation as a potential drug candidate or chemical probe.

References

-

Wikipedia. Aniline. [Link]

-

University of Calgary. Amines. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Chemistry LibreTexts. 20.4 Substituent Effects on Acidity. [Link]

-

Chemistry LibreTexts. 8.2: Substituent Effects on Acidity. [Link]

-

ChemWhat. 4-Fluorobenzoic acid CAS#: 456-22-4. [Link]

-

Filo. Effect of substituents on acidity of benzoic acids. [Link]

-

Chemagination. How to measure pKa by UV-vis spectrophotometry. [Link]

-

Journal of Engineering Research and Applied Science. Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]

-

DergiPark. Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]

-

ResearchGate. Substituent effects on the physical properties and pKa of aniline. [Link]

-

ACS Omega. Intrinsic Solubility of Ionizable Compounds from pKa Shift. [Link]

-

Taylor & Francis Online. Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. [Link]

-

Protheragen. LogP/LogD/Pka Analysis. [Link]

-

ResearchGate. Substituent effects on the electronic structure and pKa benzoic acid. [Link]

-

Pharmaguideline. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. [Link]

-

Deranged Physiology. Factors which determine the lipid solubility of drugs. [Link]

-

vCalc. pKa of Aniline. [Link]

-

Lecturio. pKa and Drug Solubility: Absorption and Distribution – Pharmacokinetics (PK). [Link]

-

Ascendia Pharma. 4 Factors Affecting Solubility of Drugs. [Link]

-

ResearchGate. The final UV-Vis method for the pKa determination. [Link]

-

PMC. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]

-

Scientific Research Publishing. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. [Link]

-

eGyanKosh. EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. [Link]

-

Michael Green. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

PMC. Development of Methods for the Determination of pKa Values. [Link]

-

Quora. Why is 4-Chlorobenzoic acid stronger than 4-Fluorobenzoic acid? [Link]

-

Chemistry Steps. Reactions of Aniline. [Link]

-

Chemistry LibreTexts. 24.4 Basicity of Arylamines. [Link]

-

ACS Publications. Novel Methods for the Prediction of logP, pKa, and logD. [Link]

-

Bentham Science. Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link]

-

Ingenta Connect. Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

DSpace@MIT. EXPERIMENT #5: Potentiometric Titration. [Link]

-

Yeast Metabolome Database. 2-Aminobenzoic acid (YMDB00278). [Link]

-

FooDB. Showing Compound Anthranilic acid (FDB000896). [Link]

-

J. Phys. Org. Chem. Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]

-

ChemBK. P-Bromobenzoic acid. [Link]

-

Chemistry Stack Exchange. In aminobenzoic acid, do we have three different pKa's? [Link]

-

Stenutz. pKa values. [Link]

-

Sciencemadness Wiki. Anthranilic acid. [Link]

-

P. aeruginosa Metabolome Database. 2-Aminobenzoic acid (PAMDB000262). [Link]

-

PubChem. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Effect of substituents on acidity of benzoic acids | Filo [askfilo.com]

- 3. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

- 4. Aniline - Wikipedia [en.wikipedia.org]

- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. journaleras.com [journaleras.com]

- 8. journaleras.com [journaleras.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 3-Bromobenzoic acid CAS#: 585-76-2 [m.chemicalbook.com]

- 11. pKa values [stenutz.eu]

- 12. 4-Fluorobenzoic acid price,buy 4-Fluorobenzoic acid - chemicalbook [chemicalbook.com]

- 13. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 14. chemwhat.com [chemwhat.com]

- 15. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 16. Aniline CAS#: 62-53-3 [m.chemicalbook.com]

- 17. pKa of Aniline [vcalc.com]

- 18. Anthranilic acid - Sciencemadness Wiki [sciencemadness.org]

- 19. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 21. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. dergipark.org.tr [dergipark.org.tr]

- 24. dspace.mit.edu [dspace.mit.edu]

- 25. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 26. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. tandfonline.com [tandfonline.com]

- 30. ascendiacdmo.com [ascendiacdmo.com]

- 31. LogP/LogD/Pka Analysis - Protheragen [protheragen.ai]

- 32. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 33. benthamdirect.com [benthamdirect.com]

- 34. Simultaneous Determination of LogD, LogP, and pKa of Drugs by Usi...: Ingenta Connect [ingentaconnect.com]

- 35. derangedphysiology.com [derangedphysiology.com]

A Comprehensive Technical Guide to the Thermodynamic Properties of Halogenated Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated benzoic acid derivatives represent a critical class of compounds in pharmaceutical and materials science. Their thermodynamic properties govern fundamental behaviors such as solubility, stability, and bioavailability, making a thorough understanding of these characteristics essential for effective drug development and material design. The position and nature of the halogen substituent on the benzoic acid ring can dramatically influence intermolecular interactions and, consequently, the macroscopic properties of the substance.[1] This guide provides an in-depth exploration of the key thermodynamic parameters of these derivatives, the experimental techniques used for their characterization, and the theoretical frameworks that underpin our understanding of their behavior. For drug development professionals, this information is crucial for lead optimization, formulation design, and ensuring compliance with regulatory standards such as those outlined by the International Council for Harmonisation (ICH).[2][3][4]

Core Thermodynamic Parameters

The thermodynamic behavior of halogenated benzoic acid derivatives is primarily described by a set of key parameters that quantify the energy changes associated with various physical and chemical processes.

Dissociation Constant (pKa)

The acidity of halogenated benzoic acids, quantified by the acid dissociation constant (pKa), is a critical parameter influencing their solubility, absorption, and interaction with biological targets. The pKa value indicates the extent to which the carboxylic acid group donates a proton in a solution.

The position of the halogen substituent significantly impacts acidity. Generally, ortho-halogenated benzoic acids are more acidic than their meta and para isomers.[5] This "ortho effect" is a combination of through-space electrostatic interactions and steric effects that stabilize the resulting carboxylate anion.[6] For instance, the acidity of 2-halobenzoic acids follows the order: 2-bromobenzoic acid ≈ 2-iodobenzoic acid > 2-chlorobenzoic acid >> 2-fluorobenzoic acid.[6] This trend arises from a complex interplay of the inductive effect (electron-withdrawing nature of halogens) and steric hindrance that can force the carboxyl group out of the plane of the benzene ring, thereby reducing resonance stabilization of the neutral acid form.[6]

Computational methods, such as those employing Density Functional Theory (DFT), have become increasingly reliable for predicting pKa values, offering a valuable tool for in-silico screening of novel derivatives.[7]

Solubility

The solubility of a drug substance is a primary determinant of its bioavailability. For halogenated benzoic acid derivatives, solubility is influenced by both the crystal lattice energy (the energy required to break apart the solid-state structure) and the solvation energy (the energy released when the molecule interacts with the solvent).

Benzoic acid itself has low solubility in cold water but is significantly more soluble in hot water, a property often exploited for purification by recrystallization.[8][9] The introduction of a halogen atom, a hydrophobic substituent, generally decreases aqueous solubility. However, the position of the halogen can lead to more complex solubility behavior due to its influence on crystal packing and intermolecular interactions.

Structure-property correlations have been developed to estimate the aqueous solubility of sparingly soluble drugs like halogenated benzoic acids based on their sublimation pressures and enthalpies.[10] These models provide a valuable predictive tool in early-stage drug development.

Sublimation and Vaporization

The transition of a substance from the solid to the gas phase (sublimation) and from the liquid to the gas phase (vaporization) are key processes related to the volatility and stability of a compound. The enthalpies of sublimation (ΔH_sub) and vaporization (ΔH_vap) are measures of the energy required for these phase changes.

These thermodynamic properties are crucial for understanding the physical stability of the solid form and for designing manufacturing processes such as drying and lyophilization. The enthalpy of sublimation can be determined from the temperature dependence of the vapor pressure, often measured using techniques like the transpiration method or Knudsen effusion method.[10][11]

The relationship between the solid, liquid, and gaseous states is governed by the Clausius-Clapeyron equation, which relates the vapor pressure to the temperature and the enthalpy of the phase transition.[12]

Experimental Determination of Thermodynamic Properties

A variety of experimental techniques are employed to accurately measure the thermodynamic properties of halogenated benzoic acid derivatives. The choice of method depends on the specific property of interest and the physical state of the substance.

Calorimetry

Calorimetry is the science of measuring heat changes associated with chemical reactions and physical transitions. It is a cornerstone for determining key thermodynamic parameters.

-

Differential Scanning Calorimetry (DSC): DSC is a versatile technique used to measure melting temperatures, enthalpies of fusion, and heat capacities.[1][10][13] It works by measuring the difference in heat flow between a sample and a reference as a function of temperature.

-

Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring the thermodynamics of binding interactions, such as a drug binding to its target protein.[14] It directly measures the heat released or absorbed during a binding event, providing information on the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).[14]

-

Combustion Calorimetry: This technique is used to determine the standard enthalpy of formation of a compound by measuring the heat released during its complete combustion in a bomb calorimeter.[12]

-

Sublimation Calorimetry: This method, often using a Tian-Calvet microcalorimeter, is employed to directly measure the enthalpy of sublimation.[15]

Vapor Pressure Measurement Techniques

Accurate vapor pressure data is essential for determining enthalpies of sublimation and vaporization.

-

Transpiration Method: In this technique, an inert gas is passed over the sample at a known rate, and the amount of sublimed material is determined.[10][11] This allows for the calculation of the vapor pressure.

-

Knudsen Effusion Method: This method involves measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum.[11][16] It is particularly suitable for compounds with low vapor pressures.

-

Static Method: This technique directly measures the vapor pressure of a substance in a closed system using a pressure transducer, such as a capacitance diaphragm manometer.[16]

Solubility Determination

The "shake-flask" method is the most common and recommended technique for determining the equilibrium solubility of a compound.[17] In this method, an excess of the solid compound is agitated in a specific solvent (e.g., water, buffers of different pH) at a constant temperature until equilibrium is reached. The concentration of the dissolved solute is then measured using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[13][18]

Experimental Protocols

Protocol 1: Determination of Melting Point and Enthalpy of Fusion using DSC

-

Sample Preparation: Accurately weigh 2-5 mg of the halogenated benzoic acid derivative into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition. The enthalpy of fusion is calculated by integrating the area of the melting peak.

Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method

-

System Preparation: Prepare a series of buffered solutions at different pH values (e.g., pH 1.2, 4.5, 6.8).

-

Equilibration: Add an excess amount of the solid halogenated benzoic acid derivative to each buffer solution in a sealed container.

-

Agitation: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.

-

Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Data Presentation

Table 1: Thermodynamic Properties of Select Monohalogenated Benzoic Acids

| Compound | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | pKa | Aqueous Solubility ( g/100g water at 25°C) |

| Benzoic Acid | 122 | 18.00 | 4.20 | 0.29 |

| 2-Fluorobenzoic Acid | 127 | - | 3.27 | - |

| 3-Fluorobenzoic Acid | 123 | - | 3.86 | - |

| 4-Fluorobenzoic Acid | 186 | - | 4.14 | - |

| 2-Chlorobenzoic Acid | 139 | - | 2.94 | ~0.2 |

| 3-Chlorobenzoic Acid | 155 | - | 3.83 | <0.1 |

| 4-Chlorobenzoic Acid | 238 | - | 3.99 | <0.1 |

| 2-Bromobenzoic Acid | 149 | - | 2.85 | - |

| 3-Bromobenzoic Acid | 155 | - | 3.81 | - |

| 4-Bromobenzoic Acid | 251 | - | 4.00 | - |

| 2-Iodobenzoic Acid | 162 | 21.38 | 2.86 | - |

| 3-Iodobenzoic Acid | 187 | 28.70 | 3.85 | - |

| 4-Iodobenzoic Acid | 270 | 35.24 | 4.00 | - |

Visualization of Experimental Workflows

Figure 1: A generalized workflow for the experimental determination of key thermodynamic properties of halogenated benzoic acid derivatives.

Conclusion

A comprehensive understanding of the thermodynamic properties of halogenated benzoic acid derivatives is indispensable for their successful application in drug development and materials science. The interplay between molecular structure, particularly the nature and position of the halogen substituent, and the resulting macroscopic properties is a central theme in this field. By employing a combination of robust experimental techniques and increasingly sophisticated computational models, researchers can gain deep insights into the behavior of these important compounds, paving the way for the rational design of new and improved pharmaceuticals and materials.

References

-

Verevkin, S. P., et al. (2016). Structure-property relationships in halogenbenzoic acids: Thermodynamics of sublimation, fusion, vaporization and solubility. Chemosphere, 161, 157-166. [Link]

-

Kroenlein, K., et al. (2017). Critical Evaluation of Thermodynamic Properties for Halobenzoic Acids Through Consistency Analyses for Results from Experiment and Computational Chemistry. Journal of Physical and Chemical Reference Data, 46(2), 023105. [Link]

-

National Institute of Standards and Technology. (2017). Critical Evaluation of Thermodynamic Properties for Halobenzoic Acids. Standard Reference Data. [Link]

-

Chemistry Stack Exchange. (2015). Acidity of o-halobenzoic acids. [Link]

-

Monte, M. J. S., et al. (2010). Thermodynamic study of the sublimation of six halobenzoic acids. The Journal of Chemical Thermodynamics, 42(8), 919-925. [Link]

-

Zherikova, K. V., et al. (2016). Energetic structure–property relationships in thermochemistry of halogenosubstituted benzoic acids. Structural Chemistry, 27(4), 1133-1144. [Link]

-

Almeida, A. R. R. P., & Monte, M. J. S. (2022). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 27(7), 2261. [Link]

-

Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. [Link]

-

Ribeiro da Silva, M. A. V., et al. (2023). Phase Transitions Equilibria of Five Dichlorinated Substituted Benzenes. Molecules, 28(4), 1673. [Link]

-

International Union of Pure and Applied Chemistry. (1984). Experimental techniques in high temperature thermodynamics. Pure and Applied Chemistry, 56(11), 1585-1600. [Link]

-

Verevkin, S. P., et al. (2018). Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods. The Journal of Chemical Thermodynamics, 125, 107-116. [Link]

-

Wang, D., et al. (2018). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. ACS Catalysis, 8(9), 8537-8542. [Link]

-

Gomaa, E. A., & El-Nahas, S. A. (2018). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. Research & Reviews: Journal of Chemistry, 7(2), 1-7. [Link]

-

Wikipedia. Benzoic acid. [Link]

-

Iacobucci, C., et al. (2022). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. International Journal of Molecular Sciences, 23(19), 11409. [Link]

-

Turito. (2023). Benzoic Acid - Structure, Properties, Reactions. [Link]

-

National Pharmaceutical Regulatory Agency. (2016). APPENDIX 6: GUIDELINE ON REGULATORY CONTROL OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIs). [Link]

-

National Physical Laboratory. (1997). Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL. NPL Report CMMT(A) 75. [Link]

-

Königer, L., et al. (2015). Complementary Experimental Methods to Obtain Thermodynamic Parameters of Protein Ligand Systems. Biophysical Journal, 109(1), 146-156. [Link]

-

Doc Brown's Chemistry. Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride. [Link]

-

da Silva, C. O., et al. (2000). Ab Initio Calculations of Absolute pKa Values in Aqueous Solution II. Aliphatic Alcohols, Thiols, and Halogenated Carboxylic Acids. The Journal of Physical Chemistry A, 104(12), 2707-2713. [Link]

-

Naumkina, Y., et al. (2022). New forms of apremilast with halogen derivatives of benzoic acid. CrystEngComm, 24(4), 786-793. [Link]

-

Khaibrakhmanova, D.R., et al. (2019). Calorimetric Study of Binding of Substituted Benzoic Acids to Bovine Serum Albumin. In XXII International Conference on Chemical Thermodynamics in Russia (RCCT-2019). Book of abstracts (p. 153). Petropolis PH. Ltd. [Link]

-

Scribd. Benzoic Acid and Derivatives. [Link]

-

European Medicines Agency. (1999). Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

-

Monte, M. J. S. (2018). Estimations of the thermodynamic properties of halogenated benzenes as they relate to their environment mobility. Chemosphere, 190, 241-248. [Link]

-

Richon, D. (2009). Experimental techniques for the determination of thermophysical properties to enhance chemical processes. Pure and Applied Chemistry, 81(9), 1625-1640. [Link]

-

National Institute of Standards and Technology. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. [Link]

-

Furukawa, G. T., et al. (1951). Calorimetric Properties of Benzoic Acid from 0 to 410 K. Journal of Research of the National Bureau of Standards, 46(3), 195-207. [Link]

-

World Health Organization. (2018). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010, Annex 10. [Link]

-

European Federation of Pharmaceutical Industries and Associations. (2015). Comments on Guideline on the Chemistry of Active Substances. [Link]

-

Masloboev, V. A., et al. (2019). Methods of determining thermodynamic properties of substances for studying natural and technological processes by the physical-chemical modeling methods. Obogashchenie Rud, (5), 43-49. [Link]

-

World Health Organization. (2018). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 1010, Annex 10. [Link]

Sources

- 1. New forms of apremilast with halogen derivatives of benzoic acid - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00770D [pubs.rsc.org]

- 2. npra.gov.my [npra.gov.my]

- 3. ema.europa.eu [ema.europa.eu]

- 4. database.ich.org [database.ich.org]

- 5. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzoic acid - Wikipedia [en.wikipedia.org]

- 9. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]

- 10. Structure-property relationships in halogenbenzoic acids: Thermodynamics of sublimation, fusion, vaporization and solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tsapps.nist.gov [tsapps.nist.gov]

- 13. mdpi.com [mdpi.com]

- 14. Complementary Experimental Methods to Obtain Thermodynamic Parameters of Protein Ligand Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. who.int [who.int]

- 18. jbiochemtech.com [jbiochemtech.com]

- 19. Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 20. global.oup.com [global.oup.com]

Technical Guide: Safety & Handling of 2-Amino-3-bromo-4-fluorobenzoic Acid

Topic: Safety Data Sheet (SDS) Highlights for 2-Amino-3-bromo-4-fluorobenzoic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical analysis of the safety profile for 2-Amino-3-bromo-4-fluorobenzoic acid , a highly functionalized aniline derivative often utilized as a scaffold in the synthesis of kinase inhibitors and antibacterial agents. While specific toxicological data for this exact isomer may be limited in public repositories compared to its 4-bromo-3-fluoro analog, this guide utilizes structure-activity relationship (SAR) read-across principles from the halogenated anthranilic acid class to establish rigorous safety protocols.

Critical Safety Takeaway: The presence of the amino group (aniline functionality) combined with halogens increases the potential for skin absorption and sensitization. Furthermore, the 4-fluoro substituent necessitates specific firefighting protocols due to the potential release of Hydrogen Fluoride (HF) during combustion.

Part 1: Chemical Identity & Structural Context

Understanding the molecule's architecture is the first step in accurate risk assessment.

| Property | Data / Description |

| Chemical Name | 2-Amino-3-bromo-4-fluorobenzoic acid |

| Synonyms | 3-Bromo-4-fluoroanthranilic acid |

| Molecular Formula | C₇H₅BrFNO₂ |

| Molecular Weight | ~234.02 g/mol |

| Structural Logic | Benzoic Acid Core: Acidic, solid state stability.2-Amino Group: Increases polarity; potential for oxidation; aniline-like toxicity.3-Bromo & 4-Fluoro: Halogens providing metabolic stability (F) and synthetic handles (Br).[1][2][3][4] |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water (pH dependent). |

Part 2: GHS Hazard Identification & Risk Assessment[6]

Core Hazards (GHS Classification)

Based on the functional group chemistry of halogenated anthranilic acids, the following GHS classifications apply.

-

Signal Word: WARNING

-

Pictograms: GHS07 (Exclamation Mark)

| Hazard Code | Hazard Statement | Mechanism of Action |

| H315 | Causes skin irritation | Acidic functionality combined with lipophilic halogens allows dermal interaction. |

| H319 | Causes serious eye irritation | Micro-particulate dust acts as a mechanical and chemical irritant to corneal tissue. |

| H335 | May cause respiratory irritation | Inhalation of dust triggers mucosal inflammation in the upper respiratory tract. |

The "Hidden" Risks (Expert Insight)

While the H-codes above are standard, the specific substituents introduce nuanced risks:

-

Combustion Toxicity: The C-F bond is extremely stable, but under high-temperature combustion (fire), it can degrade to release Hydrogen Fluoride (HF) , a corrosive gas that requires specific medical management (Calcium Gluconate).

-

Sensitization Potential: Halogenated anilines (the 2-amino group) are known structural alerts for skin sensitization. Repeated exposure, even at low levels, may induce allergic dermatitis.

Part 3: Operational Safety & Handling Workflows

Decision Tree: Safe Handling Lifecycle

The following diagram outlines the logical flow for handling this compound, emphasizing the "Stop/Go" decision points based on containment capability.

Figure 1: Operational workflow for the safe intake and preparation of halogenated benzoic acids.

Self-Validating Handling Protocols

A. Weighing & Dust Control

-

The Risk: Electrostatic charging of the brominated powder causes "fly-away" particles, leading to invisible contamination of the balance area.

-

The Protocol:

-

Place the balance inside a certified chemical fume hood.

-

Use an anti-static gun (ionizer) on the spatula and weighing boat before transfer.

-

Validation: After weighing, wipe the immediate area with a wet Kimwipe. If the wipe turns yellow (indicative of the aniline derivative), containment failed—re-clean and review technique.

-

B. Spill Cleanup (Solid)

-

The Protocol:

-

Do not dry sweep (generates dust).

-

Cover the spill with a damp paper towel to weigh down particles.

-

Scoop up the wet material and place it in a hazardous waste container labeled "Halogenated Organic Solid."

-

Validation: Verify the surface pH using a pH strip wetted with distilled water. It should be neutral (pH 6-8). If acidic, re-clean with a mild sodium bicarbonate solution.

-

Part 4: Emergency Response (Medical & Fire)

First Aid Measures

-

Eye Contact: Rinse immediately with water for 15 minutes.[4][5][6][7] Critical: Lift the eyelids to remove trapped particles.

-

Skin Contact: Wash with soap and water.[4][5][6][8] Contraindication: Do not use ethanol or organic solvents to wash the skin; this increases the absorption rate of the halogenated aniline.

-

Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Firefighting (The Fluorine Factor)

-

Extinguishing Media: Water spray, Carbon dioxide (CO₂), Dry chemical, or Chemical foam.[9]

-

Specific Hazards: Thermal decomposition releases toxic gases:

-

Hydrogen Bromide (HBr)

-

Hydrogen Fluoride (HF)

-

Nitrogen Oxides (NOx)

-

-

Protective Equipment: Firefighters must wear Self-Contained Breathing Apparatus (SCBA) . The presence of Fluorine implies that standard filtration masks are insufficient against HF gas.

Part 5: Storage & Stability[11]

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Retards oxidation of the amino group (browning). |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents atmospheric moisture uptake and oxidation. |

| Light | Amber Vials / Foil Wrap | Halogenated aromatics can be photosensitive (de-halogenation). |

| Incompatibilities | Strong Oxidizing Agents | Reaction with the amino group can be exothermic. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70509, 3-Bromo-4-fluorobenzoic acid (Positional Isomer Analog Reference). Retrieved from [Link]

-

ECHA (European Chemicals Agency). C&L Inventory: Harmonized classification and labeling of fluorinated amino-benzoates. Retrieved from [Link]

(Note: Direct toxicity data for the specific 2-amino-3-bromo-4-fluoro isomer is inferred from the widely available data for its positional isomers, 2-amino-4-bromo-3-fluorobenzoic acid and 3-bromo-4-fluorobenzoic acid, as per standard industrial hygiene practices.)

Sources

- 1. carlroth.com [carlroth.com]

- 2. 3-Bromo-4-fluorobenzoic acid | C7H4BrFO2 | CID 70509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.ie [fishersci.ie]

- 8. echemi.com [echemi.com]

- 9. spectrumchemical.com [spectrumchemical.com]

The Reactivity Profile and Synthetic Utility of Amino-Bromo-Fluoro Benzoic Acids

Executive Summary

Highly functionalized aromatic scaffolds are the cornerstone of modern drug discovery. Among these, amino-bromo-fluoro benzoic acids—specifically the 2-amino-4-bromo-5-fluorobenzoic acid isomer and its derivatives—serve as remarkably versatile building blocks. Their unique arrangement of orthogonal functional groups allows for sequential, highly selective transformations without the need for excessive protecting group manipulations. This whitepaper provides an in-depth mechanistic analysis of this scaffold's reactivity profile, detailing the causality behind experimental choices and providing self-validating protocols for pharmaceutical researchers developing complex heterocycles, such as Bruton's tyrosine kinase (BTK) inhibitors[1], STING agonists[2], and therapeutics for Huntington's disease[3].

Structural Causality and Electronic Interplay

The synthetic power of 2-amino-4-bromo-5-fluorobenzoic acid lies in the electronic push-pull dynamics of its substituents:

-

The Carboxylic Acid (-COOH): Acts as a strong electron-withdrawing group (EWG). It slightly deactivates the ortho-amine, reducing its nucleophilicity compared to an unsubstituted aniline. This necessitates highly active coupling reagents (like HATU) when forming amides[2].

-

The Fluorine Atom (-F): Positioned para to the amine and meta to the carboxylic acid, the highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect. Mechanistically, the C-F bond is extremely strong (bond dissociation energy ~116 kcal/mol), rendering it inert to standard palladium-catalyzed cross-coupling. In medicinal chemistry, this fluorine serves to block metabolic oxidation (e.g., by CYP450 enzymes) and modulates the pKa of adjacent functional groups[4].

-

The Bromine Atom (-Br): With a significantly lower bond dissociation energy (~81 kcal/mol) than the C-F bond, the C-Br bond is primed for oxidative addition by low-valent transition metals (e.g., Pd(0)). This allows for selective Suzuki-Miyaura or Buchwald-Hartwig couplings without risking defluorination[1].

-

The Amine Group (-NH2): While deactivated by the ring's overall electron deficiency, it remains susceptible to diazotization. The proximity of the -COOH group allows for rapid cyclization reactions following amine derivatization, making it an ideal precursor for indole and indazole core syntheses[5].

Orthogonal reactivity pathways of the amino-bromo-fluoro benzoic acid scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes built-in mechanistic checks to confirm reaction progress and prevent downstream failures.

Protocol A: Scaffold Synthesis via Nitro Reduction

Objective: Reduce 4-bromo-5-fluoro-2-nitrobenzoic acid to 2-amino-4-bromo-5-fluorobenzoic acid. Causality: While catalytic hydrogenation (Pt/C, H2) is clean[6], it carries a risk of hydrodehalogenation at the C-Br bond. Using Tin(II) chloride (SnCl2) in aqueous HCl provides a milder, highly chemoselective alternative that preserves the bromide[4]. Methodology:

-

Suspend 4-bromo-5-fluoro-2-nitrobenzoic acid (1.0 eq) in 18% aqueous HCl.

-

Add SnCl2·2H2O (3.0 eq) portion-wise. Self-Validation Check 1: An exotherm will occur. The suspension will transition from a yellow nitro-compound slurry to a homogeneous solution as the amine salt forms.

-

Stir at 90°C for 3 hours.

-

Cool to room temperature and filter the resulting precipitate. Self-Validation Check 2: LCMS analysis must show a mass shift from [M] to [M-30] (loss of two oxygen atoms, gain of two protons), with the distinctive 1:1 bromine isotope pattern (M / M+2) strictly intact.

-

Wash with water and dry under vacuum to yield the product as a white solid (Yield: ~96%)[4].

Protocol B: Diazotization and Hydrazine Derivatization

Objective: Convert the ortho-amine to a hydrazine for subsequent Fischer Indole synthesis. Causality: The amine is converted to a highly electrophilic diazonium salt. Immediate reduction is required to prevent the diazonium from decomposing into a phenol. Methodology:

-

Suspend 2-amino-4-bromo-5-fluorobenzoic acid (1.0 eq) in 37% aqueous HCl and water, cooled to 0°C in an NaCl-ice bath[5].

-

Dropwise add an aqueous solution of NaNO2 (1.1 eq). Self-Validation Check 1: Test the mixture with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating complete diazonium formation.

-

Stir for 30 minutes, then rapidly add a solution of SnCl2·2H2O (3.0 eq) in HCl. Self-Validation Check 2: Rapid evolution of nitrogen gas must NOT occur; gas evolution indicates failed reduction and diazonium decomposition. A thick precipitate of the hydrazine-tin complex should form.

-

Isolate the 4-bromo-5-fluoro-2-hydrazinylbenzoic acid via filtration[4].

Step-by-step synthetic workflow for hydrazine derivatization via diazotization.

Protocol C: Amide Coupling via HATU

Objective: Couple the carboxylic acid with a primary/secondary amine. Causality: The steric hindrance from the ortho-amine and the electron-withdrawing nature of the ring make standard carbodiimides (EDC/DCC) inefficient. HATU generates a highly reactive 7-azabenzotriazole active ester, driving the reaction to completion[2]. Methodology:

-

Dissolve 2-amino-5-bromo-4-fluorobenzoic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) followed by HATU (1.2 eq)[2].

-

Stir at room temperature for 2 hours. Self-Validation Check: TLC (UV 254 nm) should show complete consumption of the highly polar carboxylic acid baseline spot and the appearance of a less polar amide spot.

-

Quench with water, extract with ethyl acetate, and wash heavily with brine to remove DMF and tetramethylurea byproducts.

Protocol D: Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the bromide position with an aryl or heteroaryl group. Causality: Palladium(0) undergoes oxidative addition selectively at the C-Br bond. RuPhos Pd G2 is often selected as the precatalyst because its bulky, electron-rich ligand facilitates the coupling of sterically hindered or electronically deactivated substrates[3]. Methodology:

-

Combine the brominated scaffold (1.0 eq), an aryl-boronic acid (1.2 eq), and a base (e.g., sodium tert-butoxide or K2CO3, 2.0 eq) in 1,4-dioxane/water[3].

-

Degas the solvent mixture by sparging with nitrogen for 10 minutes. Self-Validation Check 1: Strict deoxygenation is required; failure will result in homocoupling of the boronic acid (visible by LCMS) and oxidation of the Pd catalyst.

-

Add RuPhos Pd G2 (0.05 eq) and heat to 80°C. Self-Validation Check 2: The reaction mixture will typically darken as the active Pd(0) species is generated and enters the catalytic cycle.

Quantitative Data Summary

The following table summarizes the quantitative metrics and expected outcomes for the orthogonal transformations of the amino-bromo-fluoro benzoic acid scaffold.

| Reaction Type | Target Functional Group | Primary Reagents | Typical Yield | Mechanistic Purpose |

| Nitro Reduction | -NO2 → -NH2 | SnCl2·2H2O, HCl, 90°C | 85 - 96% | Chemoselective reduction avoiding C-Br cleavage. |

| Amide Coupling | -COOH | HATU, DIPEA, DMF, 25°C | 75 - 90% | Overcomes steric hindrance of the ortho-amine. |

| Diazotization | -NH2 → -NHNH2 | NaNO2, HCl, then SnCl2 | 80 - 88% | Prepares the scaffold for Fischer Indole cyclization. |

| Suzuki Coupling | -Br | Boronic Acid, RuPhos Pd G2 | 65 - 85% | C-C bond formation; orthogonal to the -F atom. |

Conclusion

The 2-amino-4-bromo-5-fluorobenzoic acid scaffold is a masterclass in orthogonal reactivity. By understanding the electronic causality—how the fluorine atom fortifies the ring against metabolism while leaving the bromide susceptible to palladium insertion, and how the carboxylic acid dictates the need for uronium-based coupling agents—researchers can execute complex, multi-step syntheses with high fidelity. Adhering to the self-validating protocols outlined above ensures robust reproducibility in the development of next-generation therapeutics.

References

- Source: Google Patents (US11407753B2)

- Source: Google Patents (US20230339992A1)

- Source: Google Patents (US10023534B2)

- Source: Google Patents (WO2021207549A1)

-

TRICYCLIC ATROPISOMER COMPOUNDS Source: European Patent Office (EP 3209652 B1) URL:[Link]

Sources

- 1. US10023534B2 - Carbazole and tetrahydrocarbazole compounds useful as inhibitors of BTK - Google Patents [patents.google.com]

- 2. US20230339992A1 - Sting agonistic compound - Google Patents [patents.google.com]

- 3. US11407753B2 - Compounds for treating Huntington's disease - Google Patents [patents.google.com]

- 4. WO2021207549A1 - Kinase inhibitors - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. 2-AMINO-4-BROMO-5-FLUOROBENZOIC ACID | 1374208-42-0 [chemicalbook.com]

Methodological & Application

Synthesis of quinazolines using 2-Amino-3-bromo-4-fluorobenzoic acid

Application Note: Strategic Synthesis of Polysubstituted Quinazolines

Part 1: Strategic Overview & Rationale

In modern medicinal chemistry, particularly within kinase inhibitor discovery (e.g., EGFR, BTK), the quinazoline core is a "privileged scaffold."[1] The specific starting material, 2-Amino-3-bromo-4-fluorobenzoic acid , offers a unique and highly valuable substitution pattern that enables a "Divergent Synthesis" strategy.

Unlike standard quinazoline synthesis which often requires pre-functionalized anilines, this precursor allows for late-stage diversification at three distinct vectors:[1]

-

C4 Position: Via activation of the lactam (carbonyl) to a chloride, allowing SNAr introduction of amines (the "warhead" or binding motif).[1]

-

C8 Position (from 3-Br): A sterically unique position adjacent to the N1 nitrogen.[1] The bromine handle allows for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to introduce solubility-enhancing groups or hydrophobic tails.[1]

-

C7 Position (from 4-F): The fluorine atom serves either as a metabolic blocker (enhancing half-life) or a secondary electrophilic site for nucleophilic aromatic substitution (SNAr) under forcing conditions.[1]

This guide details a robust, scalable protocol to convert the benzoic acid precursor into the 8-bromo-7-fluoroquinazolin-4(3H)-one core, followed by downstream functionalization.[1]

Part 2: Chemical Logic & Pathway Visualization

The synthesis follows a "Build-Activate-Couple" logic.[1] We avoid using neat formamide at high temperatures (the traditional Niementowski reaction) due to the formation of difficult-to-remove tarry byproducts. Instead, we utilize Formamidine Acetate , which acts as a milder cyclizing agent.

Reaction Workflow Diagram

Caption: Step-wise transformation from benzoic acid precursor to polysubstituted quinazoline via "Build-Activate-Couple" strategy.

Part 3: Detailed Experimental Protocols

Protocol A: Cyclization to 8-Bromo-7-fluoroquinazolin-4(3H)-one

Objective: Construct the pyrimidine ring while preserving the halogen handles. Mechanism: Condensation of the amino group with formamidine, followed by intramolecular nucleophilic attack on the carboxylic acid/ester.[1]

Materials:

-

2-Amino-3-bromo-4-fluorobenzoic acid (1.0 eq)[1]

-

Formamidine acetate (1.5 – 2.0 eq)[1]

-

2-Methoxyethanol (Solvent, 10 mL/g of substrate)[1]

-

Alternative Solvent: Ethanol (requires longer reaction times)[1]

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with the starting benzoic acid and 2-methoxyethanol.

-

Addition: Add Formamidine acetate (1.5 eq) in a single portion.

-

Reaction: Heat the mixture to reflux (approx. 125°C) under an inert atmosphere (N2 or Ar).

-

Duration: Stir at reflux for 12–16 hours.

-

Workup: Cool the reaction mixture to room temperature. The product should crystallize out.

-

Isolation: Filter the solid. Wash the cake with cold ethanol (2x) and diethyl ether (2x) to remove unreacted formamidine salts.[1]

-

Drying: Dry under vacuum at 45°C.

Expected Yield: 75–85% Appearance: Off-white to pale beige solid.[1]

Protocol B: Activation (Chlorination) to 8-Bromo-4-chloro-7-fluoroquinazoline

Objective: Convert the stable lactam (C=O) into a reactive electrophile (C-Cl).

Materials:

-

8-Bromo-7-fluoroquinazolin-4(3H)-one (Product of Protocol A)[1]

-

Phosphorus Oxychloride (POCl3) (5.0 eq - acts as reagent and co-solvent)[1]

-

DIPEA (N,N-Diisopropylethylamine) (1.0 eq)[1]

-

Toluene or Acetonitrile (optional co-solvent if slurry is too thick)[1]

Step-by-Step Procedure:

-

Safety Note: POCl3 is corrosive and reacts violently with water.[1] All glassware must be oven-dried.[1]

-

Setup: Suspend the quinazolinone in POCl3. Add DIPEA dropwise (catalytic base accelerates the reaction).

-

Reaction: Heat to 90°C–100°C for 3–5 hours.

-

Endpoint: The suspension will turn into a clear, often yellow/orange solution.[1]

-

-

Quench (Critical):

-

Extraction: Separate the organic layer, dry over MgSO4, and concentrate.

-

Storage: The chloro-quinazoline is unstable to moisture.[1] Use immediately or store under Argon at -20°C.

Protocol C: C8-Diversification via Suzuki-Miyaura Coupling

Objective: Install a carbon substituent at the sterically crowded 8-position. This is best performed after C4-substitution (to prevent side reactions at the chlorine), but can be done on the core if the C4 is protected or robust.[1]

Materials:

-

8-Bromo-quinazoline derivative (1.0 eq)[1]

-

Boronic Acid/Pinacol Ester (1.2 eq)[1]

-

Catalyst: Pd(dppf)Cl2[1]·DCM (0.05 eq) or Pd(PPh3)4

-

Base: K2CO3 (2.0 M aqueous solution) or Cs2CO3 (solid)[1]

-

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

-

Inerting: Place the bromide, boronic acid, and Pd-catalyst in a microwave vial or pressure tube. Seal and purge with Argon for 5 minutes.

-

Solvent Addition: Add degassed Dioxane and the base solution via syringe.

-

Reaction: Heat to 90°C (oil bath) or 110°C (Microwave) for 2–12 hours.

-

Workup: Filter through a Celite pad, dilute with EtOAc, wash with water/brine, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc).

Part 4: Data Summary & Troubleshooting

Reactivity Profile Table

| Position | Substituent | Reactivity Type | Preferred Reagents | Notes |

| C4 | =O (Lactam) | Activation | POCl3, SOCl2 | Requires base catalyst (DIPEA).[1] |

| C4 | -Cl (Chloride) | SNAr (High) | Anilines, Phenols, Alcohols | Reacts at RT or mild heat (60°C).[1] |

| C8 | -Br (Bromide) | Cross-Coupling | Boronic Acids (Suzuki), Amines (Buchwald) | Sterically hindered.[1] Requires Pd-catalyst. |

| C7 | -F (Fluoride) | SNAr (Low/Med) | Alkoxides, Thiols | Only reacts if ring is electron-poor.[1] |

Troubleshooting Guide

-

Issue: Incomplete Cyclization (Protocol A).

-

Issue: Hydrolysis of C4-Cl (Protocol B).

-

Issue: "Debromination" during Suzuki Coupling.

References

-

Connolly, D. J., et al. (2005).[1] "Synthesis of quinazolin-4(3H)-ones from 2-amino-benzamides." Tetrahedron, 61(43), 10153-10160.[1] (Validates cyclization methodologies).

-

Radesca, L., et al. (2010).[1] "Process for the synthesis of quinazoline derivatives." Organic Process Research & Development, 14(4), 987-991. (Scale-up of quinazoline chlorination).

-

Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Foundational text for C8 coupling).

-

Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry, 46(1), 49-63.[1] (Analogous chemistry for halogenated quinazolines in EGFR research).

Sources

Application Note: Strategic Utilization of 2-Amino-3-bromo-4-fluorobenzoic Acid in Pharmaceutical Synthesis

[1]

Executive Summary & Chemical Profile

2-Amino-3-bromo-4-fluorobenzoic acid is a highly functionalized "privileged scaffold" building block.[1] Unlike its more common isomers, this specific substitution pattern offers a unique ortho-bromo handle (C3) adjacent to the amino group, sandwiched by a para-fluoro substituent (C4) .[1]

This structural arrangement is critical for three reasons:

-

Conformational Locking: The C3-Bromine provides a steric anchor that can force resulting amides or heterocycles into specific atropisomeric conformations, often enhancing binding selectivity in kinase pockets.[1]

-

Divergent Synthesis: It serves as a tri-functional core.[1] The amino-acid motif forms the heterocyclic nucleus (e.g., quinazolinone), the bromine allows for late-stage cross-coupling (Suzuki/Sonogashira), and the fluorine enables nucleophilic aromatic substitution (

) for library generation. -

Metabolic Stability: The C4-Fluorine blocks the metabolically vulnerable position para to the amine, extending the half-life of derived APIs.[1]

Strategic Synthetic Utility

The primary utility of this intermediate lies in the synthesis of C5-substituted Quinazolin-4(3H)-ones and Indazoles .[1] The diagram below illustrates the divergent pathways accessible from this single starting material.

Pathway Visualization (DOT)[1]

Figure 1: Divergent synthetic pathways transforming the anthranilic acid core into bioactive scaffolds.

Experimental Protocols

Protocol A: Synthesis of the Intermediate (Precursor Synthesis)

Note: If commercial stock is unavailable, this compound is best synthesized via the oxidation of 7-bromo-6-fluoroisatin.